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molecular formula C16H14O B8571263 2,2-Diphenylcyclopropane-1-carbaldehyde CAS No. 59591-01-4

2,2-Diphenylcyclopropane-1-carbaldehyde

Cat. No. B8571263
M. Wt: 222.28 g/mol
InChI Key: QUUNFTRQJBUFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927826

Procedure details

A solution of diisobutylaluminum hydride in hexane (25%; 212 mL) was added over 30 minutes to a solution of 2,2-diphenylcyclopropanecarbonitrile (45.4 g) in dry toluene (400 mL) maintained at -40° C. during the addition. After the reaction had been stirred at room temperature for 1 hour, it was rechilled to 0°-5° C. and 2N sulfuric acid (400 mL) was added dropwise. The two phase system was stirred at ambient temperature for 1 hours then the layers were separated and the aqueous phase was extracted with ethyl acetate (2×300 mL). The organic layers were washed with Rochelle salt solution (5%; 2×200 mL), then were dried (Na2SO4) and evaporated to give 2,2-diphenylcyclopropanecarboxaldehyde as a solid, mp 71°-73° C. A sample was crystallized from benzene-hexane to provide the purified aldehyde, mp 75°-76° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]1([C:17]2([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:19][CH:18]2[C:20]#N)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S(=O)(=O)(O)[OH:29]>CCCCCC.C1(C)C=CC=CC=1>[C:11]1([C:17]2([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:19][CH:18]2[CH:20]=[O:29])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
45.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C1)C#N)C1=CC=CC=C1
Name
Quantity
212 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After the reaction had been stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was rechilled to 0°-5° C.
STIRRING
Type
STIRRING
Details
The two phase system was stirred at ambient temperature for 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The organic layers were washed with Rochelle salt solution (5%; 2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C(C1)C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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